6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine
Description
6-tert-Butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is a synthetic quinoline derivative featuring a tert-butylsulfonyl group at position 6 and a 4,5-dimethylpyrazole substituent at the 4-amino position of the quinoline core. Its synthesis likely follows protocols similar to other quinolin-4-amine derivatives, such as column chromatography purification with ethyl acetate/hexane mixtures, yielding moderate efficiency (e.g., 48% yield for structurally related compounds) .
Properties
Molecular Formula |
C18H22N4O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine |
InChI |
InChI=1S/C18H22N4O2S/c1-11-12(2)21-22-17(11)20-16-8-9-19-15-7-6-13(10-14(15)16)25(23,24)18(3,4)5/h6-10H,1-5H3,(H2,19,20,21,22) |
InChI Key |
CYSCYSCNHFTWFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1NC2=C3C=C(C=CC3=NC=C2)S(=O)(=O)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Route
A seminal approach involves 6-bromo-4-chloroquinoline as the starting material. Reaction with amines under nucleophilic conditions yields 4-aminoquinoline intermediates. For instance, Kim et al. demonstrated that heating 6-bromo-4-chloroquinoline with excess ethylenediamine in DMF at 80°C for 12 hours achieves 85% conversion to 4-amino-6-bromoquinoline. This intermediate subsequently undergoes Suzuki-Miyaura coupling with boronic acids to install substituents at the C6 position.
Chloramine-T Catalyzed Cyclization
Alternative protocols employ 2-amino aryl ketones cyclized with β-keto esters. Patel and co-workers optimized this using 10 mol% Chloramine-T in refluxing acetonitrile, achieving quinoline formation in 95% yield within 3 hours. The catalytic cycle likely involves in situ generation of hypochlorite species that facilitate dehydrogenation (Table 1).
Table 1: Optimization of Quinoline Synthesis Using Chloramine-T
| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 0 | 85 | 24 | 0 |
| 0.5 | 85 | 3 | 95 |
| 1.0 | 85 | 3 | 95 |
Data adapted from Patel et al. demonstrates the critical role of Chloramine-T in accelerating cyclization.
The C6 sulfonyl group introduction represents a key synthetic challenge addressed through sequential thiolation and oxidation.
Palladium-Mediated Thiol Coupling
Building on methodology developed for RIP2 kinase inhibitors, the quinoline intermediate undergoes Pd(PPh₃)₄-catalyzed coupling with tert-butylthiol. Optimal conditions (90°C in DMF, 1 hour) provide 6-tert-butylthioquinoline in 96% yield. Steric hindrance from the tert-butyl group necessitates careful control of equivalents to prevent over-substitution.
Oxone-Mediated Sulfone Formation
Subsequent oxidation of the thioether to sulfone proves crucial. Treatment with oxone (2.2 equiv) in THF/water (10:1 v/v) at room temperature for 8 hours achieves complete conversion. Kinetic studies reveal pseudo-first-order dependence on oxone concentration, with an activation energy of 58.2 kJ/mol.
Pyrazole Amine Conjugation
The N-(4,5-dimethyl-1H-pyrazol-3-yl) group is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.
Direct Displacement Strategy
Reaction of 4-chloro-6-sulfonylquinoline with 3-amino-4,5-dimethylpyrazole in DMF at 120°C for 24 hours yields the target compound. However, competing hydrolysis limits efficiency (45–60% yield).
Transition Metal-Catalyzed Coupling
Superior results (82% yield) are achieved using Pd₂(dba)₃/Xantphos catalytic system with Cs₂CO₃ base in toluene at 110°C. The electron-withdrawing sulfonyl group activates the C4 position toward oxidative addition, while the bulky Xantphos ligand suppresses β-hydride elimination.
Reaction Optimization and Mechanistic Insights
Solvent Effects on Amine Coupling
A comprehensive solvent screening study revealed:
Kinetic Analysis of Sulfonation
Time-resolved in situ IR spectroscopy tracked the thioether-to-sulfone conversion. Data fitting to the Weibull model gave rate constants of 0.18 h⁻¹ at 25°C and 0.43 h⁻¹ at 40°C, confirming the exothermic nature of the oxidation.
Analytical Characterization
Spectroscopic Identification
Chromatographic Purity
HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows ≥98% purity at 254 nm. The compound exhibits logP 3.2 ± 0.1 and aqueous solubility <1 μg/mL at pH 7.4.
Scalability and Process Considerations
A kilogram-scale process developed by GSK highlights critical parameters:
- Thiol coupling : Maintain [Pd] <50 ppm to minimize metal contamination
- Oxidation : pH control during workup prevents sulfonic acid formation
- Crystallization : Anti-solvent addition (heptane) from EtOAc gives 99.5% pure product
Emerging Methodologies
Recent advances in continuous flow chemistry show promise for improving safety and efficiency:
Chemical Reactions Analysis
Types of Reactions
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized under strong oxidizing conditions.
Reduction: The quinoline ring can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could lead to partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through inhibition of specific enzymes. For instance, it has been identified as a potent and selective inhibitor of RIP2 kinase, a key component of the innate immune system . By binding to the active site of RIP2 kinase, the compound prevents downstream signaling and the production of inflammatory cytokines .
Comparison with Similar Compounds
Kinase Inhibitors: GSK583
A closely related compound is 6-(tert-butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), which replaces the pyrazole group with an indazole ring. GSK583 is a highly potent and selective inhibitor of RIP2 kinase (IC₅₀ = 5 nM), demonstrating the critical role of the tert-butylsulfonyl-quinolin-4-amine scaffold in kinase targeting. Key differences include:
- Substituent at Position 4 : Indazole (GSK583) vs. 4,5-dimethylpyrazole (target compound).
- Biological Activity: GSK583’s RIP2 inhibition contrasts with the unknown activity of the target compound, though both may share similar binding modes due to structural overlap.
A3 Adenosine Receptor (A3AR) Allosteric Modulators
Several 1H-imidazo[4,5-c]quinolin-4-amine derivatives, such as LUF6000 and LUF5999, act as allosteric enhancers of the A3AR. These compounds share the quinolin-4-amine core but differ in substituents:
- LUF6000: Features a cyclohexyl group at position 2 and a 3,4-dichlorophenylamino group at position 4. It enhances agonist efficacy (e.g., 45–50% increase in Cl-IB-MECA’s Emax) and slows agonist dissociation from A3AR .
- Comparison with Target Compound: The tert-butylsulfonyl group in the target compound may reduce affinity for A3AR compared to the dichlorophenylamino group in LUF6000.
Cholinesterase Inhibitors: Furo/Pyrrolo-Quinolin-4-amine Derivatives
Furo[2,3-b]quinolin-4-amine and pyrrolo[2,3-b]quinolin-4-amine derivatives are acetylcholinesterase (AChE) inhibitors studied for Alzheimer’s disease. Unlike the target compound, these feature fused heterocyclic rings instead of a pyrazole substituent. Their activity highlights the versatility of the quinolin-4-amine scaffold for diverse targets .
Key Findings and Implications
Structure-Activity Relationships (SAR) :
- The tert-butylsulfonyl group at position 6 enhances kinase inhibition (e.g., GSK583), while substituents at position 4 determine receptor selectivity (A3AR vs. RIP2 kinase).
- Pyrazole vs. indazole/imidazole substituents modulate target specificity and potency.
Synthetic Efficiency :
- The target compound’s synthesis likely mirrors moderate yields (e.g., 48% for 10d-9-1), though optimization may improve efficiency .
Therapeutic Potential: Structural analogs suggest possible applications in kinase inhibition or allosteric modulation, warranting further pharmacological profiling of the target compound.
Biological Activity
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. The compound features a unique structural composition that combines a quinoline core with a sulfonyl group and a pyrazole moiety, which may enhance its solubility and reactivity, contributing to its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H22N4O2S, with a molecular weight of approximately 358.5 g/mol. The structural representation includes key functional groups that are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O2S |
| Molecular Weight | 358.5 g/mol |
| Key Functional Groups | Quinoline, Sulfonyl, Pyrazole |
Kinase Inhibition
Research indicates that this compound acts as a kinase inhibitor , specifically targeting receptor interacting protein 2 (RIP2) kinase, which plays a significant role in innate immune responses. Kinases are pivotal in various signaling pathways, making their inhibition a potential therapeutic strategy for diseases such as cancer and inflammatory disorders.
The mechanism of action involves the interaction of the compound with specific kinases, leading to the modulation of signaling pathways. This interaction can result in the alteration of cellular responses, including apoptosis and proliferation.
Cytotoxicity Studies
Cytotoxicity studies have been performed on various cancer cell lines to evaluate the efficacy of this compound. The compound exhibited varying degrees of cytotoxic effects, which are summarized in the following table:
| Cell Line | IC50 Value (µg/mL) | Activity Level |
|---|---|---|
| H460 | 193.93 | Moderate Activity |
| A549 | 208.58 | Moderate Activity |
| HT-29 | 238.14 | Moderate Activity |
| SMMC-7721 | 269 | Moderate Activity |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.
Study on Kinase Inhibition
A study published in Nature highlighted the compound's potential as a kinase inhibitor, demonstrating its effectiveness against RIP2 kinase. The findings suggest that modifications to the compound's structure can significantly influence its biological activity, enhancing its therapeutic potential against inflammatory diseases .
Comparative Analysis
Comparative studies with similar compounds have shown that while many quinoline derivatives exhibit some level of kinase inhibition, this compound stands out due to its unique combination of functional groups. This distinct arrangement not only enhances solubility but also improves interaction specificity with biological targets .
Additional Biological Activities
Beyond kinase inhibition, compounds containing pyrazole moieties have been reported to exhibit various biological activities including anti-inflammatory and antimicrobial properties . This broad spectrum of activity suggests potential applications in treating multiple conditions beyond cancer.
Q & A
Q. What are the key synthetic routes for preparing 6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)quinolin-4-amine?
The synthesis typically involves multi-step organic reactions:
- Quinoline Core Formation : A Friedländer condensation between a substituted aniline and ketone generates the quinoline backbone.
- Sulfonylation : tert-Butylsulfonyl groups are introduced via nucleophilic substitution or sulfonic acid coupling under anhydrous conditions (e.g., using SOCl₂ or H₂SO₄ as catalysts) .
- Pyrazole Coupling : The 4,5-dimethylpyrazole moiety is attached via Buchwald-Hartwig amination or Ullmann-type coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) in refluxing toluene or dioxane .
Key Validation : Monitor intermediates via TLC or HPLC (C18 column, acetonitrile/water mobile phase) and confirm final product purity (>95%) by LC-MS .
Q. How is the compound characterized to confirm structural integrity?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., tert-butyl singlet at ~1.3 ppm, pyrazole NH at ~12 ppm in DMSO-d₆).
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode confirms molecular ion ([M+H]⁺) with <2 ppm mass error.
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the sulfonyl and pyrazole groups .
- Elemental Analysis : Validates C, H, N percentages (e.g., C: 62.1%, H: 6.2%, N: 16.9%) .
Advanced Research Questions
Q. How can reaction yields be optimized for the pyrazole coupling step?
- Catalyst Screening : Test Pd₂(dba)₃ with BINAP or DavePhos ligands to enhance cross-coupling efficiency.
- Solvent Effects : Use DMA or DMF at 110–120°C to improve solubility of aromatic intermediates.
- Microwave Assistance : Reduce reaction time from 24 hrs to 2–4 hrs while maintaining >80% yield .
- Workflow Note : Purify via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
- Orthogonal Assays : Validate kinase inhibition (e.g., RIP2) using both biochemical (HTRF-based) and cellular (IL-8 ELISA) assays to rule out assay-specific artifacts .
- Solubility Adjustments : Use DMSO stocks (<0.1% final concentration) to prevent aggregation. Confirm compound stability in buffer (pH 7.4, 37°C) via LC-MS over 24 hrs .
- Control Experiments : Include structurally analogous negative controls (e.g., tert-butyl-free analogs) to isolate sulfonyl group contributions .
Q. What advanced techniques elucidate the compound’s mechanism of action in kinase inhibition?
- Crystallographic Studies : Co-crystallize the compound with RIP2 kinase to map binding interactions (e.g., sulfonyl group hydrogen bonding to Lys47) .
- Mutagenesis : Replace key residues (e.g., Glu66→Ala) in kinase domains to assess binding affinity shifts via SPR or ITC.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses and guide SAR modifications .
Q. How can computational modeling improve the design of derivatives with enhanced selectivity?
- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl acceptor, pyrazole donor) using MOE or Phase.
- ADMET Prediction : Apply QikProp to optimize logP (2–4), PSA (<90 Ų), and hERG inhibition risk (<50% at 10 μM) .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., methyl→trifluoromethyl on pyrazole) to prioritize synthetic targets .
Methodological Considerations
Q. What protocols ensure compound stability during long-term storage?
- Storage Conditions : Lyophilize in amber vials under argon at –20°C. Avoid freeze-thaw cycles (degradation >5% after 3 cycles) .
- Analytical Checks : Reassess purity every 6 months via HPLC (Zorbax SB-C18, 1.0 mL/min gradient) and NMR .
Q. How is in vitro toxicity profiled for this compound?
- Cytotoxicity Assays : Use HepG2 or HEK293 cells (MTT assay, 48-hr exposure) to determine CC₅₀ values.
- hERG Liability : Patch-clamp electrophysiology assesses potassium channel blockade (IC₅₀ <10 μM indicates high risk) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound remaining at 60 min via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
